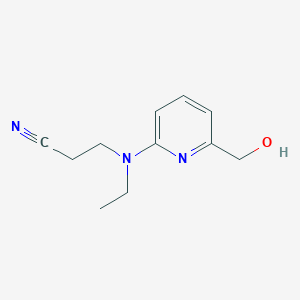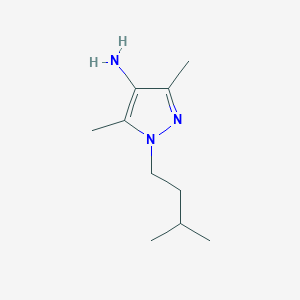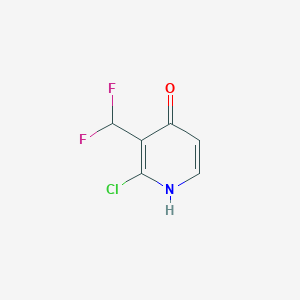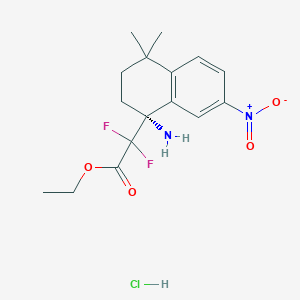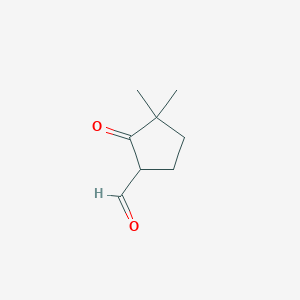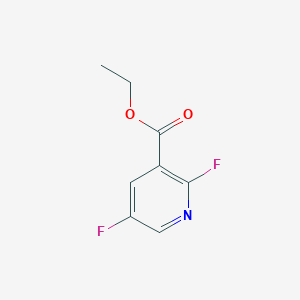
Ethyl 2,5-difluoronicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2,5-difluoronicotinate is a fluorinated derivative of nicotinic acid. It is an organic compound with the molecular formula C8H7F2NO2 and a molecular weight of 187.14 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2,5-difluoronicotinate can be synthesized through several methods. One common approach involves the esterification of 2,5-difluoronicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2,5-difluoronicotinate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group in the nicotinate structure can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used for substitution reactions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used for reduction.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typical oxidizing agents.
Major Products
Substitution: Products vary depending on the substituent introduced.
Reduction: Ethyl 2,5-diaminonicotinate.
Oxidation: 2,5-difluoronicotinic acid.
Aplicaciones Científicas De Investigación
Ethyl 2,5-difluoronicotinate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting nicotinic receptors.
Materials Science: The compound’s fluorinated structure makes it useful in the development of advanced materials with unique properties.
Biological Studies: It serves as a probe in studying enzyme interactions and metabolic pathways involving nicotinic acid derivatives.
Mecanismo De Acción
The mechanism of action of ethyl 2,5-difluoronicotinate involves its interaction with specific molecular targets, such as nicotinic receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity towards these receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Comparison
Ethyl 2,5-difluoronicotinate is unique due to the specific positioning of the fluorine atoms on the nicotinate ring, which influences its chemical reactivity and biological activity. Compared to ethyl 2,6-difluoronicotinate, the 2,5-difluoro derivative may exhibit different binding affinities and selectivities towards biological targets. Methyl nicotinate, on the other hand, lacks the fluorine atoms, resulting in distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H7F2NO2 |
|---|---|
Peso molecular |
187.14 g/mol |
Nombre IUPAC |
ethyl 2,5-difluoropyridine-3-carboxylate |
InChI |
InChI=1S/C8H7F2NO2/c1-2-13-8(12)6-3-5(9)4-11-7(6)10/h3-4H,2H2,1H3 |
Clave InChI |
OHBLTSBURMJXRF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N=CC(=C1)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


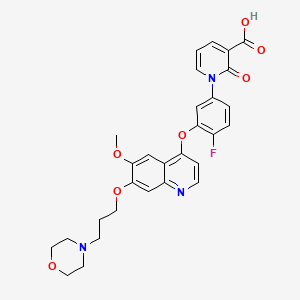
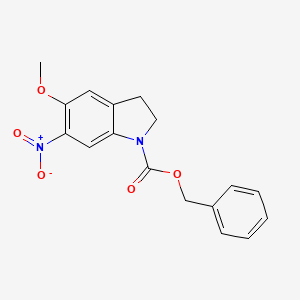

![N-[(4S)-4-methoxypyrrolidin-3-yl]-3-methyl-1,2-oxazole-5-carboxamide hydrochloride](/img/structure/B13087926.png)

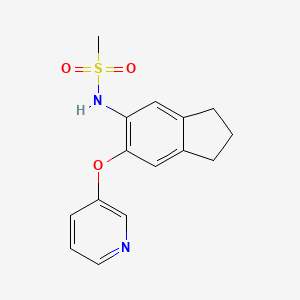

![2,3,5,7,11-Pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene](/img/structure/B13087944.png)
![4-[3-(4-Bromo-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13087950.png)
